Strinoline
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Overview
Description
Strinoline is a quinoline derivative with the molecular formula C10H6N4 . It is known for its potential antifungal properties and has been investigated for its activities against various microbial strains . This compound is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Skraup Synthesis Method: This is the most widely used method for the preparation of quinoline derivatives, including strinoline.
Friedlander Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in the presence of sodium hydroxide solution.
Doebner-Miller Synthesis: Primary aryl amines with free ortho positions react with alpha, beta-unsaturated carbonyl compounds in the presence of acid to yield quinolines.
Knorr Quinoline Synthesis: This involves the condensation of aniline with beta-ketoester at high temperatures to give an anilide intermediate, which then undergoes cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and yield . The reaction conditions are optimized to ensure maximum production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitro groups.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antifungal and antimicrobial properties.
Medicine: Potential use as an antifungal agent in the treatment of fungal infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which strinoline exerts its effects involves the inhibition of fungal cell wall synthesis . It targets specific enzymes involved in the biosynthesis of essential components of the fungal cell wall, leading to cell lysis and death . The molecular pathways involved include the inhibition of ergosterol synthesis, a key component of the fungal cell membrane .
Comparison with Similar Compounds
Strinoline is unique among quinoline derivatives due to its specific antifungal properties . Similar compounds include:
Quinoline: The parent compound, used in various chemical syntheses.
Isoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
Cinchonine: A natural alkaloid with antimalarial properties.
This compound stands out due to its specific targeting of fungal cell wall synthesis, making it a promising candidate for antifungal drug development .
Properties
CAS No. |
39862-58-3 |
---|---|
Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C10H6N4/c1-2-4-8-7(3-1)10-9(5-11-8)12-6-13-14-10/h1-6H |
InChI Key |
ARFYZKAYDRJATN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=CN=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Strinoline; Strinolina; Strinolinum. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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